molecular formula C16H13N3O B5806946 N-2-naphthyl-N'-2-pyridinylurea

N-2-naphthyl-N'-2-pyridinylurea

Cat. No. B5806946
M. Wt: 263.29 g/mol
InChI Key: OGPFUIVGUARMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-naphthyl-N'-2-pyridinylurea, commonly known as NPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPU has been shown to possess anti-cancer, anti-inflammatory, and anti-diabetic properties. In

Mechanism of Action

The mechanism of action of NPU is not fully understood. However, it has been proposed that NPU exerts its anti-cancer effects through the inhibition of tubulin polymerization, which is necessary for cell division. NPU has also been shown to induce cell cycle arrest in cancer cells.
In terms of its anti-inflammatory effects, NPU has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation.
Biochemical and Physiological Effects:
NPU has been shown to have several biochemical and physiological effects. In cancer cells, NPU has been found to induce apoptosis, inhibit cell proliferation, and induce cell cycle arrest. In adipocytes, NPU has been found to increase glucose uptake.

Advantages and Limitations for Lab Experiments

One advantage of using NPU in lab experiments is its ability to selectively target cancer cells while sparing healthy cells. This is a desirable property in cancer research, as it could potentially lead to fewer side effects in cancer patients.
One limitation of using NPU in lab experiments is its relatively low solubility in water. This can make it difficult to administer in vivo.

Future Directions

There are several future directions for NPU research. One potential avenue is the development of NPU derivatives with improved solubility and bioavailability. Another potential direction is the investigation of NPU in combination with other anti-cancer agents, as it has been shown to enhance the anti-cancer effects of certain chemotherapy drugs.
In addition, further research is needed to fully understand the mechanism of action of NPU and its potential in treating other diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
NPU is a promising chemical compound with potential therapeutic applications in cancer, inflammation, and diabetes. Its ability to selectively target cancer cells while sparing healthy cells makes it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential in treating other diseases.

Synthesis Methods

NPU can be synthesized through a reaction between 2-aminopyridine and 2-naphthylisocyanate. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the resulting product is purified through recrystallization.

Scientific Research Applications

NPU has been extensively studied for its potential therapeutic applications. In cancer research, NPU has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. NPU has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, NPU has been shown to possess anti-inflammatory properties. NPU has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Furthermore, NPU has been investigated for its potential in treating diabetes. NPU has been shown to increase glucose uptake in adipocytes, which could potentially lead to improved glucose control in diabetic patients.

properties

IUPAC Name

1-naphthalen-2-yl-3-pyridin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16(19-15-7-3-4-10-17-15)18-14-9-8-12-5-1-2-6-13(12)11-14/h1-11H,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPFUIVGUARMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalen-2-yl-3-pyridin-2-ylurea

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